molecular formula C9H8N4O4 B8305968 1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]ethanone

1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]ethanone

Cat. No.: B8305968
M. Wt: 236.18 g/mol
InChI Key: TUTYXYYLJDNJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]ethanone is a compound that features a unique combination of a furan ring and a nitrotriazole moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the nitro group and the triazole ring imparts significant reactivity and stability, making it a valuable compound for research and practical applications.

Preparation Methods

The synthesis of 1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrotriazole Moiety: The nitrotriazole group can be introduced via nitration of a triazole precursor, followed by coupling with the furan ring.

    Final Coupling: The final step involves coupling the nitrotriazole-furan intermediate with ethanone under controlled conditions to yield the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Coupling Reactions: The furan ring can participate in coupling reactions with other aromatic compounds.

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and interactions.

    Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]ethanone involves its interaction with molecular targets through its nitro and triazole groups. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]ethanone include:

The uniqueness of this compound lies in its combination of the furan ring and nitrotriazole moiety, which imparts distinct reactivity and stability compared to other similar compounds.

Properties

Molecular Formula

C9H8N4O4

Molecular Weight

236.18 g/mol

IUPAC Name

1-[5-[(4-nitrotriazol-2-yl)methyl]furan-2-yl]ethanone

InChI

InChI=1S/C9H8N4O4/c1-6(14)8-3-2-7(17-8)5-12-10-4-9(11-12)13(15)16/h2-4H,5H2,1H3

InChI Key

TUTYXYYLJDNJSU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)CN2N=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]-ethanol (98 mg, 0.41 mmol) in AcCN (4.0 mL) was treated at rt with MnO2 (238 mg, 2.47 mmol) and the reaction mixture was stirred for 2 days at rt before being filtered though Celite. The solvent was removed under reduced pressure to give the title compound as a white solid. LC-MS-conditions 02: tR=0.86 min.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]-ethanol
Quantity
98 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
238 mg
Type
catalyst
Reaction Step Two

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